molecular formula C23H25NO4 B11383079 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)propanamide

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)propanamide

Cat. No.: B11383079
M. Wt: 379.4 g/mol
InChI Key: ROUGMVOTFUBTRG-UHFFFAOYSA-N
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Description

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-4,8-dimethyl-2H-chromen-2-one and 4-methylbenzylamine.

    Condensation Reaction: The chromen-2-one derivative undergoes a condensation reaction with 4-methylbenzylamine in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the reaction conditions to produce the compound in larger quantities.

    Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Automation: Utilizing automated systems for continuous production and monitoring of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)propanamide involves:

    Molecular Targets: The compound may interact with specific molecular targets, such as enzymes, receptors, or DNA, to exert its effects.

    Pathways Involved: The interaction with molecular targets can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methylphenyl)propanamide
  • 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-chlorobenzyl)propanamide
  • 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-fluorobenzyl)propanamide

Uniqueness

The uniqueness of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)propanamide lies in its specific structural features, such as the presence of the methoxy and dimethyl groups on the chromen-2-one core, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[(4-methylphenyl)methyl]propanamide

InChI

InChI=1S/C23H25NO4/c1-14-5-7-17(8-6-14)13-24-21(25)12-10-19-15(2)18-9-11-20(27-4)16(3)22(18)28-23(19)26/h5-9,11H,10,12-13H2,1-4H3,(H,24,25)

InChI Key

ROUGMVOTFUBTRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=C(C3=C(C(=C(C=C3)OC)C)OC2=O)C

Origin of Product

United States

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